4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a phenyl group at position 1, a carboxylic acid at position 3, and a 2-methylpropoxy (isobutoxy) substituent at position 4 (Figure 1). The isobutoxy group introduces steric bulk and moderate lipophilicity, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
4-(2-methylpropoxy)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(2)9-19-12-8-16(15-13(12)14(17)18)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJGUICTFDTUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191974 | |
| Record name | 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152512-05-4 | |
| Record name | 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152512-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the 2-methylpropoxy group: This can be done through an etherification reaction, where the phenolic hydroxyl group is reacted with 2-methylpropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. Studies have shown that modifications to the pyrazole structure can enhance anti-inflammatory activity, suggesting that 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid could be a promising candidate for further development in this area .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. It has been tested against various bacterial strains, demonstrating significant antibacterial activity. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Agrochemical Applications
In agricultural research, compounds similar to 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their efficacy as fungicides and herbicides. The structural characteristics of pyrazole derivatives allow them to interact with specific biological targets in pests and pathogens, providing a basis for their use as crop protection agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methoxy Substitution
Example: 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CID 4962236)
Isobutoxy vs. Isopropoxy Substitution
Example: 1-[4-(Propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid (CAS: ChemBK)
Benzyloxy Substitution
Example: E-3-(3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (Table 1, )
- Exhibits anti-tubulin activity (docking score: -9.2 kcal/mol), suggesting substituent aromaticity and bulk are critical for binding .
Hydrophilic vs. Lipophilic Substituents
Hydroxypropyl Substitution
Example: 4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (sc-347860)
Chlorinated Aryloxy Substitution
Example: 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-04-7)
- Molecular Formula: C₁₁H₈Cl₂N₂O₃
- Key Features: Chlorine atoms increase electron-withdrawing effects and lipophilicity. Potential for enhanced receptor binding via halogen interactions, though toxicity risks rise .
Complex Substituents
Example: 1-[(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1006320-11-1)
- Molecular Formula: C₁₃H₁₄N₂O₄
- Key Features: Methoxy and methyl groups on the phenoxy ring introduce steric and electronic modulation. Predicted pKa of 3.94 aligns with other pyrazole carboxylic acids, but increased molar mass (262.26 g/mol) may affect pharmacokinetics .
Research Implications and Trends
- Anti-Tubulin Activity: Benzyloxy-substituted analogs show strong docking scores (-9.2 kcal/mol) with tubulin, suggesting that aromatic substituents at position 4 enhance binding . The target compound’s isobutoxy group may offer intermediate activity between methoxy (small) and benzyloxy (bulky).
- Solubility vs. Bioavailability: Hydrophilic groups (e.g., hydroxypropyl) improve solubility but may reduce membrane permeability, whereas lipophilic substituents (e.g., isobutoxy) enhance permeability at the cost of solubility .
- Toxicity Considerations: Chlorinated derivatives (e.g., dichlorophenoxy) pose higher ecological and toxicological risks, as indicated by hazard classifications in safety data sheets .
Biological Activity
4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.29 g/mol
- CAS Number : 1152512-05-4
Synthesis
The synthesis of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The detailed synthetic pathway is often proprietary or not fully disclosed in public literature. However, it generally includes the formation of the pyrazole ring followed by the introduction of the carboxylic acid and alkoxy groups.
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid. The compound has shown promising results against various phytopathogenic fungi:
| Fungus | EC50 (µM) | Comparison to Control (Boscalid) |
|---|---|---|
| Colletotrichum orbiculare | 5.50 | Higher activity |
| Rhizoctonia solani | 14.40 | Higher activity |
| Phytophthora infestans | 75.54 | Comparable activity |
| Fusarium moniliforme | 79.42 | Higher activity |
| Botryosphaeria berengeriana | 28.29 | Higher activity |
These results suggest that the compound possesses a broad spectrum of antifungal activity, outperforming traditional fungicides like boscalid in certain cases .
The antifungal mechanism appears to involve inhibition of specific enzymes critical for fungal growth. Molecular docking studies indicate that the compound interacts with key residues in target enzymes, potentially disrupting their function and leading to antifungal effects .
Study 1: Efficacy Against Fungal Infections
A study evaluated the efficacy of various pyrazole derivatives, including our compound, against several fungal pathogens. The results indicated that compounds with similar structural features exhibited enhanced antifungal activity, supporting structure-activity relationship (SAR) principles in drug design .
Study 2: Environmental Impact Assessment
Another research effort assessed the environmental impact of using pyrazole-based fungicides in agriculture. The findings suggested that while effective against pests, careful management is necessary to mitigate potential ecological risks associated with their use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
